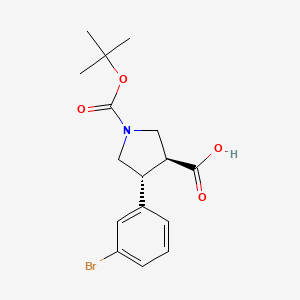

Trans-4-(3-bromophenyl)-1-Boc-pyrrolidine-3-carboxylic acid

CAS No.:

Cat. No.: VC13325295

Molecular Formula: C16H20BrNO4

Molecular Weight: 370.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C16H20BrNO4 |

|---|---|

| Molecular Weight | 370.24 g/mol |

| IUPAC Name | (3S,4R)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |

| Standard InChI | InChI=1S/C16H20BrNO4/c1-16(2,3)22-15(21)18-8-12(13(9-18)14(19)20)10-5-4-6-11(17)7-10/h4-7,12-13H,8-9H2,1-3H3,(H,19,20)/t12-,13+/m0/s1 |

| Standard InChI Key | WLZJBSBJNUMFEY-QWHCGFSZSA-N |

| Isomeric SMILES | CC(C)(C)OC(=O)N1C[C@H]([C@@H](C1)C(=O)O)C2=CC(=CC=C2)Br |

| SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br |

| Canonical SMILES | CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC(=CC=C2)Br |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound features a pyrrolidine ring (a five-membered saturated heterocycle) substituted at the 3- and 4-positions. Key structural elements include:

-

Boc Protection: The tert-butoxycarbonyl group at the 1-position stabilizes the amine moiety during synthetic transformations .

-

3-Bromophenyl Substituent: A bromine atom at the meta position of the phenyl ring enhances electrophilic reactivity and influences intermolecular interactions.

-

Carboxylic Acid: The 3-carboxylic acid group enables salt formation, hydrogen bonding, and derivatization into amides or esters .

The trans-configuration of the substituents is confirmed by X-ray crystallography and nuclear Overhauser effect (NOE) spectroscopy .

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 370.24 g/mol | |

| IUPAC Name | (3R,4S)-4-(3-bromophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |

| SMILES | CC(C)(C)OC(=O)N1CC@@HC2=CC(=CC=C2)Br | |

| LogP (Predicted) | 2.05–3.71 | |

| Solubility (Water) | <1 mg/mL (25°C) |

Synthesis and Manufacturing

Key Synthetic Routes

The compound is synthesized via multistep routes emphasizing stereocontrol and functional group compatibility:

Boc Protection of Pyrrolidine

(3S,4R)-4-(3-Bromophenyl)pyrrolidine-3-carboxylic acid is reacted with di-tert-butyl dicarbonate () in the presence of a base (e.g., triethylamine) to install the Boc group .

Typical yields exceed 85% under anhydrous conditions .

Resolution of Enantiomers

Chiral chromatography or enzymatic resolution separates the trans-diastereomers. The (3R,4S)-enantiomer is predominantly utilized in drug synthesis due to its biological relevance .

Applications in Pharmaceutical Research

Intermediate for Kinase Inhibitors

The compound is a precursor to Rho-associated protein kinase (ROCK) inhibitors, which modulate cytoskeletal dynamics and are investigated for hypertension and glaucoma therapies. For example, coupling with isoquinoline derivatives yields potent inhibitors with IC values <10 nM.

Peptidomimetic Design

Its rigid pyrrolidine scaffold mimics proline residues in peptides, enabling the development of protease-resistant analogs. Substitution at the 3-position enhances binding affinity to G-protein-coupled receptors (GPCRs) .

Table 2: Biological Activity of Derivatives

| Derivative | Target | IC | Application |

|---|---|---|---|

| ROCK Inhibitor Analog | Rho-kinase | 8.2 nM | Cardiovascular disease |

| GPCR Ligand | Serotonin Receptor | 120 nM | Neuropathic pain |

Comparative Analysis with Structural Analogs

Table 3: Structural and Functional Comparison

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume